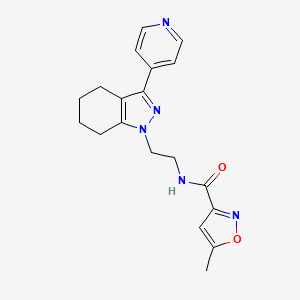
5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its immunomodulatory effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a pyridine moiety and a tetrahydroindazole structure contributes to its potential as a therapeutic agent.
Immunomodulatory Effects
Research indicates that isoxazole derivatives exhibit strong immunomodulatory properties. The specific compound has been shown to:
- Inhibit Humoral Immune Response : In vitro studies have demonstrated that this compound can suppress the humoral immune response, particularly affecting the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA) .
- Regulate Cytokine Production : It has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α in human blood cultures . This suggests a potential application in conditions characterized by excessive inflammation.
The immunosuppressive action appears to be mediated through several pathways:
- Apoptotic Pathways : The compound induces apoptosis in activated lymphocytes, as evidenced by increased expression of caspases and NF-kB pathways .
- Gene Expression Modulation : Studies show that it can upregulate certain interleukins (e.g., IL-1B, IL-6) while downregulating others (e.g., IL-10), indicating a complex role in immune modulation .
In Vivo Studies
In animal models, the compound demonstrated the ability to reduce carrageenan-induced edema, which correlates with decreased mast cell damage and macrophage infiltration . This highlights its potential as an anti-inflammatory agent.
Comparative Analysis with Other Compounds
In comparative studies with Leflunomide (another immunosuppressive agent), this compound exhibited different regulatory effects on gene expression related to immune responses. This suggests that while both compounds share some immunosuppressive properties, they may act through distinct mechanisms .
Data Summary
| Property | This compound |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| Key Biological Activities | Immunosuppression, Anti-inflammatory |
| Mechanisms of Action | Induction of apoptosis in lymphocytes; modulation of cytokine production; regulation of gene expression |
特性
IUPAC Name |
5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-16(23-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(22-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOZFSSRVWVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














